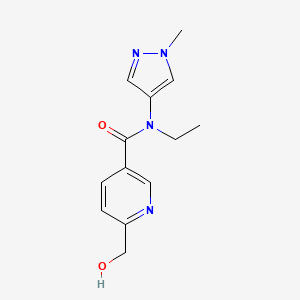
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as EHP-101, is a novel small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic benefits. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various neurological disorders. In
Mecanismo De Acción
The exact mechanism of action of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to enhance the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In animal models of multiple sclerosis, N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to reduce inflammation and demyelination, leading to improved motor function. In animal models of neuropathic pain, N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to reduce pain behavior and enhance neuronal survival. Additionally, N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide for lab experiments is its specificity for the central nervous system. N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of inflammation and neuroprotection in neurological disorders. However, one limitation of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is its relatively low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. One area of interest is the potential use of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and to identify potential drug targets for the treatment of neurological disorders. Finally, the development of more soluble formulations of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide may expand its use in experimental settings.
Métodos De Síntesis
The synthesis of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate to form ethyl 3-pyridinecarboxylate. The resulting compound is then reacted with 1-methyl-4-pyrazolecarboxaldehyde to form N-ethyl-6-(1-methyl-4-pyrazolyl)nicotinamide. Finally, the compound is subjected to a hydroxymethylation reaction to yield the final product, N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury. In preclinical studies, N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to reduce inflammation and enhance neuronal survival, leading to improved neurological function in animal models of these disorders.
Propiedades
IUPAC Name |
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-17(12-7-15-16(2)8-12)13(19)10-4-5-11(9-18)14-6-10/h4-8,18H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKSDPDXRMNMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1)C)C(=O)C2=CN=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![N-[5-(4,4-difluorocyclohexyl)-1H-pyrazol-3-yl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide](/img/structure/B7439017.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
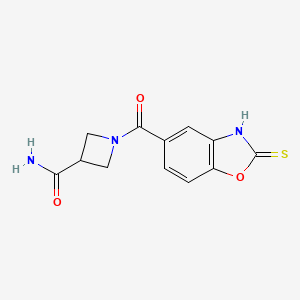
![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
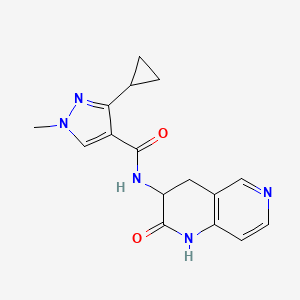

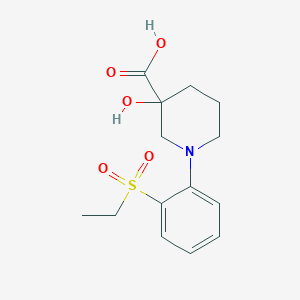
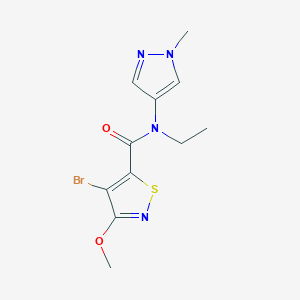
![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)